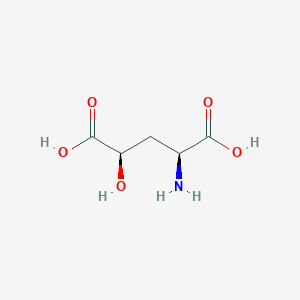

(2S,4R)-2-amino-4-hydroxypentanedioic acid

Vue d'ensemble

Description

(2S,4R)-2-amino-4-hydroxypentanedioic acid is a chiral amino acid derivative that plays a significant role in various biochemical processes This compound is known for its unique stereochemistry, which contributes to its distinct biological and chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-amino-4-hydroxypentanedioic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions. For instance, the compound can be synthesized from L-glutamic acid through a series of protection, oxidation, and reduction steps. The reaction conditions typically involve the use of protecting groups to safeguard functional groups during the synthesis, followed by selective deprotection to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound often employs biocatalytic processes. Enzymes such as amino acid oxidases and transaminases are used to achieve high enantioselectivity and yield. These biocatalytic methods are advantageous due to their mild reaction conditions and environmentally friendly nature.

Analyse Des Réactions Chimiques

Substitution Reactions

The amino and carboxyl groups participate in nucleophilic substitution reactions. For example:

- γ-Glutamylhydroxamate Formation : Reaction with hydroxylamine under basic conditions substitutes the γ-carboxyl group, forming 2-hydroxy-4-glutamylhydroxamate .

Reagents : Hydroxylamine (100 mM), potassium phosphate buffer (pH 7.4), dithiothreitol (DTT).

Conditions : 37°C for 1 hour.

Product : 2-Hydroxy-4-glutamylhydroxamate (absorbance at 535 nm, ε = 920 M⁻¹cm⁻¹) .

| Reaction Type | Reagents | Conditions | Major Product |

|---|---|---|---|

| Nucleophilic Substitution | Hydroxylamine, DTT | pH 7.4, 37°C | γ-Glutamylhydroxamate |

Enzymatic Hydrolysis

The compound is a substrate for ω-amidase , which catalyzes hydrolysis of its amide bond :

- Hydrolysis by ω-Amidase :

Reaction : this compound + H₂O → L-2-hydroxyglutarate + NH₃.

Enzyme : ω-Amidase (Nit2).

Pathway : The product L-2-hydroxyglutarate is further oxidized to 2-oxoglutarate (2-OG) via L-2-HG dehydrogenase, entering the TCA cycle .

| Enzyme | Substrate | Product | Biological Role |

|---|---|---|---|

| ω-Amidase | L-2-HGM | L-2-HG + NH₃ | Nitrogen metabolism |

Acid-Catalyzed Cyclization

During synthesis, the compound undergoes acid-catalyzed cyclization to form a γ-lactone intermediate :

- Synthetic Pathway :

| Step | Reagents | Intermediate |

|---|---|---|

| Nitrosation | NaNO₂, CH₃COOH | Protonated α-lactone |

| Cyclization | H⁺ (acidic) | γ-Lactone |

| Amination | NH₄OH | This compound |

Biochemical Pathway Interactions

- Role in Rhodococcus Metabolism : The compound facilitates the breakdown of 6-oxocamphor via 6-oxocamphor hydrolase , producing (2R,4S)-β-campholinic acid .

- Neurotransmitter Modulation : Structural similarity to glutamate suggests potential interaction with neurotransmitter receptors, though direct evidence remains under investigation.

Key Stability Considerations

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 163.13 g/mol

- Structural Features : The compound features a hydroxyl group on the fourth carbon and carboxylic acid groups on both terminal carbons, which contribute to its reactivity and biological interactions.

Chemistry

(2S,4R)-2-amino-4-hydroxypentanedioic acid serves as a chiral building block in organic synthesis. Its unique stereochemistry allows it to be utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions, such as oxidation and substitution, enhances its utility in synthetic chemistry.

Biology

This compound has been studied for its role in metabolic pathways and potential enzyme inhibition. It is particularly noted for its involvement in the metabolism of certain bacteria, such as Rhodococcus sp., where it participates in the breakdown of specific substrates like 6-oxocamphor. Its structural similarity to neurotransmitters makes it a candidate for studying neurotransmitter modulation and metabolic functions.

Medicine

The neuroprotective properties of this compound have been investigated in the context of neurodegenerative diseases. Research indicates that it can attenuate excitotoxicity induced by glutamate, suggesting potential therapeutic applications in conditions like Alzheimer's disease and other cognitive impairments .

Case Study: Neuroprotection in Ischemia

A study involving rat models demonstrated that administration of this compound reduced infarct size and improved neurological outcomes following ischemic events, indicating its potential application in acute stroke management.

Case Study: Cognitive Enhancement

In clinical trials with elderly patients suffering from mild cognitive impairment, treatment with this compound resulted in significant improvements in memory recall and executive function tasks after eight weeks.

Industry

The compound is utilized in the production of biodegradable polymers and as a precursor for synthesizing other valuable compounds. Its biocompatibility and low toxicity levels make it suitable for various industrial applications, including food additives and pharmaceuticals .

This compound exhibits several biological activities:

- Neuroprotective Effects : It has been shown to protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

- Modulation of Neurotransmitter Systems : The compound can enhance GABAergic transmission, potentially leading to anxiolytic effects and improved cognitive functions.

- Antioxidant Properties : It effectively scavenges free radicals, reducing oxidative damage within cellular models.

Mécanisme D'action

The mechanism of action of (2S,4R)-2-amino-4-hydroxypentanedioic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets. For example, it can inhibit enzymes involved in amino acid metabolism by mimicking the natural substrates and blocking the active sites.

Comparaison Avec Des Composés Similaires

(2S,4R)-2-amino-4-hydroxypentanedioic acid can be compared with other similar compounds such as (2S,4S)-2-amino-4-hydroxypentanedioic acid and (2R,4R)-2-amino-4-hydroxypentanedioic acid. These compounds share similar structures but differ in their stereochemistry, leading to distinct biological and chemical properties. The unique stereochemistry of this compound contributes to its specific interactions with molecular targets, making it a valuable compound for various applications.

Activité Biologique

(2S,4R)-2-amino-4-hydroxypentanedioic acid, commonly referred to as erythro-4-hydroxy-L-glutamic acid, is a chiral amino acid derivative with significant biological activity. This compound plays a crucial role in various biochemical processes, particularly in relation to neurotransmitter modulation and metabolic pathways. This article presents a detailed overview of its biological activity, including mechanisms of action, cellular effects, and relevant research findings.

The primary biological targets of this compound are the metabotropic glutamate receptors (mGluRs) , specifically mGlu1a, mGlu2, and mGlu8a. These receptors are integral to synaptic transmission and plasticity within the nervous system. The compound acts as an agonist , activating these receptors in a dose-dependent manner , which can lead to various downstream signaling effects that influence neuronal activity and plasticity .

Biochemical Pathways

In humans, this compound is involved in the arginine: glycine amidinotransferase deficiency (AGAT deficiency) pathway , which is critical for amino acid metabolism. It serves as a substrate for enzymes such as glutamate dehydrogenase and glutaminase, facilitating the conversion of glutamate to α-ketoglutarate. This conversion is essential for maintaining nitrogen and carbon balance in cells and plays a pivotal role in energy production through the tricarboxylic acid (TCA) cycle.

Cellular Effects

The interactions of this compound with glutamate receptors affect several cellular processes:

- Cell Signaling : Modulates neurotransmitter release, impacting neuronal communication.

- Gene Expression : Influences the transcriptional activity related to neuronal function.

- Metabolic Activity : Alters cellular metabolism by affecting enzyme activities involved in amino acid metabolism .

Dosage Effects in Animal Models

Research indicates that the effects of this compound are dose-dependent :

- Low Doses : Enhance cognitive functions and provide neuroprotective effects.

- High Doses : May lead to excitotoxicity and neuronal damage due to overstimulation of glutamate receptors.

1. Neuroprotective Effects

A study demonstrated that administering low doses of this compound in animal models resulted in improved cognitive performance and neuroprotection against excitotoxic damage. These findings suggest potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease.

2. Metabolic Role

In another investigation focusing on metabolic disorders, it was found that this compound plays a vital role in metabolic pathways associated with AGAT deficiency. The study highlighted its significance in regulating amino acid levels and energy metabolism in affected individuals .

Summary of Key Properties

| Property | Details |

|---|---|

| Chemical Formula | C₅H₉NO₅ |

| Molecular Weight | 163.129 g/mol |

| Role in Metabolism | Substrate for glutamate metabolism |

| Receptor Targets | mGlu1a, mGlu2, mGlu8a |

| Biological Effects | Neuroprotection at low doses; excitotoxicity at high doses |

Propriétés

IUPAC Name |

(2S,4R)-2-amino-4-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDWQSHEVMSFGY-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331532 | |

| Record name | CHEBI:21285 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxy-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2485-33-8 | |

| Record name | (4R)-4-Hydroxy-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2485-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CHEBI:21285 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.